molecular formula C18H17FN4S B4685395 N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea

N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea

Cat. No. B4685395
M. Wt: 340.4 g/mol
InChI Key: KXPANWVSPRVRLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea is a chemical compound that has been widely used in scientific research applications due to its unique properties. This compound has been synthesized using various methods and has been found to have a mechanism of action that produces significant biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea involves the inhibition of various enzymes such as tyrosine kinases, proteases, and phosphodiesterases. It has also been found to modulate various signaling pathways such as the PI3K/Akt pathway and the MAPK/ERK pathway. These mechanisms of action contribute to the therapeutic effects of the compound.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have hypoglycemic effects in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea in lab experiments is its ability to inhibit multiple enzymes and modulate multiple signaling pathways. This makes it a useful tool in the study of complex biological processes. However, one limitation of using this compound is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the study of N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea. One direction is the development of more potent and selective analogs of the compound for use in drug discovery. Another direction is the study of the compound's effects on other diseases such as cardiovascular disease and neurodegenerative diseases. Additionally, the compound's potential as a tool in the study of protein-protein interactions and drug discovery could be further explored.
In conclusion, this compound is a chemical compound that has been widely used in scientific research applications. Its unique properties, mechanism of action, and significant biochemical and physiological effects make it a valuable tool in the study of complex biological processes. However, careful handling and monitoring are required due to its potential toxicity. There are several future directions for the study of this compound, including the development of more potent and selective analogs and the exploration of its potential as a tool in drug discovery and the study of protein-protein interactions.

Scientific Research Applications

N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea has been widely used in scientific research applications. It has been found to have potential therapeutic effects on various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and diabetes. It has also been used as a tool in the study of protein-protein interactions and drug discovery.

properties

IUPAC Name

1-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-3-(2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4S/c1-13-6-2-5-9-16(13)20-18(24)21-17-10-11-23(22-17)12-14-7-3-4-8-15(14)19/h2-11H,12H2,1H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPANWVSPRVRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC2=NN(C=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea
Reactant of Route 2
Reactant of Route 2
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea
Reactant of Route 3
Reactant of Route 3
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea
Reactant of Route 4
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea
Reactant of Route 5
Reactant of Route 5
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea
Reactant of Route 6
Reactant of Route 6
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.